Myristoyl coenzyme A, also known as tetradecanoyl coenzyme A, is a significant biochemical compound that plays a crucial role in various metabolic pathways, particularly in fatty acid biosynthesis and protein myristoylation. This compound is characterized by its long-chain fatty acyl structure, specifically derived from myristic acid (tetradecanoic acid), which consists of 14 carbon atoms. Myristoyl coenzyme A acts as a substrate for the enzyme N-myristoyltransferase, facilitating the covalent attachment of the myristoyl group to proteins, a modification that influences their localization and function within the cell.
Myristoyl coenzyme A is primarily sourced from biological systems where fatty acids are metabolized. It is classified under the category of long-chain fatty acyl coenzymes, which are essential components in lipid metabolism. In terms of its chemical classification, it falls under the broader category of lipids and lipid-like molecules, specifically within fatty acyls and fatty acyl thioesters.
The synthesis of myristoyl coenzyme A typically involves the acylation of coenzyme A with myristic acid. This reaction can be catalyzed by various enzymes or conducted through chemical methods. The enzymatic synthesis often utilizes acyl-CoA synthetases that facilitate the conversion of free fatty acids into their corresponding acyl-CoA derivatives.
The molecular structure of myristoyl coenzyme A comprises a coenzyme A moiety linked to a tetradecanoyl group. The structural integrity allows it to participate in various biochemical reactions effectively.
Myristoyl CoA structure
Myristoyl coenzyme A participates in several key biochemical reactions:
The mechanism of action for myristoyl coenzyme A primarily revolves around its role in protein modification:
Myristoyl coenzyme A has several significant applications in biochemical research:
N-myristoyltransferases (NMTs) exhibit conserved specificity for Myristoyl-CoA but divergent peptide selectivity across isoforms. Humans express two primary NMT isoforms: NMT1 (localized to 17q21.31) and NMT2, sharing 83% sequence identity yet displaying distinct peptide substrate preferences. Structural analyses reveal a saddle-shaped β-sheet core flanked by α-helices, with pseudo-symmetrical N- and C-terminal domains housing the Myristoyl-CoA and peptide binding sites, respectively [6] [4]. The myristoyl-CoA binding pocket ("Pocket 1") acts as a molecular sieve, optimally accommodating C14:0 while excluding longer chains (≥C16) due to steric constraints and destabilized van der Waals contacts [1] [4].
Mutagenesis studies identify key residues governing specificity:
Tissue-specific isoforms further modulate recognition. Bovine retina expresses a novel Type II NMT alongside canonical Type I, yet both isoforms utilize Myristoyl-CoA without inherent preference for alternative acyl chains—suggesting that "heterogeneous acylation" in retina requires auxiliary factors [2].
Table 1: Peptide Substrate Specificity of Human NMT Isoforms
| Peptide Sequence | NMT1 Km (μM) | NMT2 Km (μM) | Biological Source |
|---|---|---|---|
| Hs pp60src(2-9) | 2.76 ± 0.21 | 2.77 ± 0.14 | Human proto-oncogene |
| ARF6 | 0.15 ± 0.02* | 0.22 ± 0.03* | ADP-ribosylation factor |
| Apparent Km values derived from fluorogenic assays [8] and HPLC kinetics [1] |
NMTs exhibit extreme kinetic discrimination for Myristoyl-CoA over structurally analogous acyl-CoAs. Isothermal titration calorimetry (ITC) of S. cerevisiae NMT1p reveals Myristoyl-CoA binds with 15 nM affinity (ΔG = −10.9 kcal/mol), driven by a large favorable enthalpy change (ΔH = −24 kcal/mol) that offsets entropic penalties (TΔS = −13.1 kcal/mol). This contrasts sharply with lauroyl-CoA (C12:0, ΔH = −15 kcal/mol) and palmitoyl-CoA (C16:0, ΔH = −16 kcal/mol), where reduced enthalpic gains yield 10–100-fold weaker affinity [10].
Catalytic efficiency (kcat/Km) plummets for non-cognate acyl chains:
Removal of CoA’s 3′-phosphate group reduces binding affinity (ΔΔG = +1.2 kcal/mol) but minimally impacts catalysis, confirming phosphate interactions contribute to ground-state stabilization rather than transition-state chemistry [10].
Table 2: Energetic Parameters of Acyl-CoA Binding to S. cerevisiae NMT1p
| Acyl-CoA Ligand | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|---|
| Myristoyl-CoA (C14) | 15 | -10.9 | -24.0 | -13.1 |
| Palmitoyl-CoA (C16) | 1,500 | -8.9 | -16.0 | -7.1 |
| Lauroyl-CoA (C12) | 1,200 | -9.0 | -15.0 | -6.0 |
| Myristoyl-deoxy-CoA | 120 | -9.7 | -19.0 | -9.3 |
Data from isothermal titration calorimetry [10]
Table 3: Catalytic Efficiency (kcat/Km) of Acyl-CoA Analogues
| Acyl Donor | kcat/Km Relative to Myristoyl-CoA (%) | Primary Kinetic Defect |
|---|---|---|
| Myristoyl-CoA (C14) | 100 | Reference |
| Azido-dodecanoyl-CoA (C12) | 40 | ↓ kcat |
| Palmitoyl-CoA (C16) | 0.2 | ↑ Km, ↓ kcat |
| Acetyl-CoA (C2) | 0.01–1* | ↑ Km (>>100 μM) |
Discrepant values reported for acetyl-CoA due to assay conditions [1]
While NMT operates via an ordered Bi Bi mechanism (Myristoyl-CoA binding precedes peptide recruitment), emerging evidence suggests allosteric modulation by protein interactors. HIV-1 Nef and bacterial virulence factors bind the NMT-myristoyl-CoA binary complex, enhancing catalytic turnover for specific peptide substrates—a potential pathogen adaptation to hijack host myristoylation [4] [9].
Competitive inhibition studies reveal distinct allosteric networks:
Though direct evidence for endogenous allosteric regulators in mammals is limited, retinal AWAT2 (a homolog acyltransferase) undergoes positive feedback by 11-cis retinoids—enhancing 11-cis-retinol esterification while suppressing off-target isomers [7]. This suggests conserved allosteric mechanisms may exist in NMTs to sharpen substrate discrimination.
N-myristoylation occurs via two temporally distinct pathways:
Co-Translational Modification
Post-Translational Modification
Structural studies confirm identical catalytic mechanisms in both pathways: Nucleophilic attack by glycine amine on Myristoyl-CoA thioester, facilitated by deprotonation via NMT’s C-terminal carboxylate and transition-state stabilization in an oxyanion hole [4] [10]. The GNAT superfamily fold conserved across NMTs enables this dual temporal functionality [6].
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